Benzene;hexabromide

Description

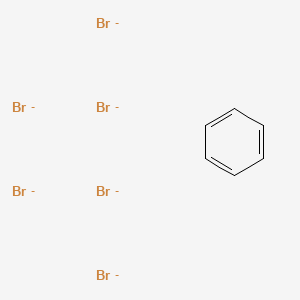

Benzene hexabromide (C₆Br₆), also known as hexabromobenzene or perbromobenzene, is a fully brominated derivative of benzene. Key properties include:

- Molecular weight: 551.488 g/mol .

- CAS Registry Number: 87-82-1 .

- Structure: Six bromine atoms symmetrically substituted on the benzene ring, forming a planar hexagonal lattice. X-ray diffraction studies reveal a cubic unit cell with four molecules, centered at equivalent positions (e.g., (½, ½, ½)) .

Structure

2D Structure

Properties

Molecular Formula |

C6H6Br6-6 |

|---|---|

Molecular Weight |

557.5 g/mol |

IUPAC Name |

benzene;hexabromide |

InChI |

InChI=1S/C6H6.6BrH/c1-2-4-6-5-3-1;;;;;;/h1-6H;6*1H/p-6 |

InChI Key |

UYJGUJAMDHRRBG-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Stoichiometry

The stoichiometric equation for the reaction is:

$$ \text{C₆H₆} + 6 \text{Br₂} \xrightarrow{\Delta, \ h\nu} \text{C₆Br₆} + 6 \text{HBr} $$

Key parameters include:

- Temperature : 40–80°C to maintain bromine in liquid phase.

- UV Light : Activates bromine molecules by homolytic cleavage, generating bromine radicals (Br- ).

- Solvent : Often omitted due to benzene’s role as both reactant and solvent.

Industrial variants employ oleum (fuming sulfuric acid) as a solvent in autoclave reactors to enhance reaction rates and product purity. Under these conditions, yields exceeding 95% have been reported.

Byproduct Management

Hydrogen bromide (HBr), a corrosive byproduct, is typically neutralized using aqueous sodium hydroxide or recycled via oxidation back to Br₂. Modern plants integrate HBr capture systems to minimize environmental release.

Catalytic Bromination with Lewis Acids

Lewis acid catalysts, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), accelerate the bromination process by polarizing Br₂ molecules and stabilizing intermediate arenium ions.

Aluminum Chloride-Catalyzed Synthesis

A patented method (JP 7616,620) describes the use of AlCl₃ under mild conditions:

Iron-Based Catalysis

While less common for hexabromination, iron filings or FeBr₃ can initiate the reaction by generating Br⁺ electrophiles. This method is preferred in laboratory settings for its simplicity but suffers from slower kinetics compared to AlCl₃.

Industrial-Scale Synthesis in Halogenated Solvents

Patent DE1933486A1 highlights the use of halogenated solvents to improve reaction homogeneity and product isolation.

Solvent Selection

Process Optimization

- Residence Time : 6–8 hours in continuous-flow reactors.

- Product Isolation : Crystallization from solvent yields 99% pure C₆Br₆ with residual Br₂ removed via steam distillation.

Alternative Methods and Historical Context

Photobromination

Early 20th-century methods relied on sunlight to initiate bromination. Exposure of benzene-Br₂ mixtures to sunlight precipitated C₆Br₆, though yields were inconsistent (50–75%) due to competing dibromobenzene formation.

Reaction Mechanism and Kinetic Considerations

The bromination mechanism proceeds through six sequential EAS steps, each requiring Br⁺ generation:

Electrophile Formation

$$ \text{Br}2 + \text{FeBr}3 \rightarrow \text{Br}^+ + \text{FeBr}_4^- $$

Arenium Ion Intermediates

Each substitution generates a brominated arenium ion, which loses H⁺ to reform the aromatic system. The decreasing reactivity of the substrate with each bromination necessitates excess Br₂ and prolonged reaction times.

Rate-Determining Steps

- First Bromination : Fastest due to benzene’s high electron density.

- Sixth Bromination : Slowest, requiring 48+ hours for completion.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Benzene hexabromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

Reduction Reactions: Benzene hexabromide can be reduced to form less brominated derivatives of benzene.

Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.

Reduction: Reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl) are commonly employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.

Major Products Formed:

Substitution: Products include various brominated benzene derivatives.

Reduction: Products include less brominated benzene compounds.

Oxidation: Products may include brominated benzoic acids or other oxidized derivatives.

Scientific Research Applications

Benzene hexabromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.

Biology: It serves as a tool for studying the effects of brominated compounds on biological systems.

Industry: It is used in the production of flame retardants and other brominated products.

Mechanism of Action

The mechanism of action of benzene hexabromide involves its interaction with molecular targets such as enzymes. For instance, it inhibits the autophosphorylation of JAK2 tyrosine kinase by binding to a specific pocket within the kinase domain. This inhibition affects various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

Structural Notes:

- Benzene Hexabromide vs. Hexachloride : Both exhibit α- and β-forms, but their crystal systems differ. The β-form of hexabromide is purely cubic, while hexachloride’s β-form is hexagonal (pseudocubic) . This distinction arises from halogen size (Br vs. Cl), influencing packing efficiency and lattice symmetry .

- Hexamethylbenzene: A hydrocarbon derivative with methyl groups replacing halogens. Its planar structure is disrupted by steric hindrance from bulky methyl groups, leading to a monoclinic crystal system .

Key Differences :

Research Findings

- Crystallography : Both hexabromide and hexachloride were studied by Hendricks and Bilicke (1926), who identified their cubic/hexagonal unit cells. The β-hexabromide’s cubic symmetry (space group Pa3) contrasts with hexachloride’s hexagonal lattice, attributed to halogen electronegativity and van der Waals radii .

- Reactivity : Hexabromide resists hydrolysis under mild conditions, whereas hexachloride decomposes in alkaline environments to form trichlorobenzene and HCl .

Q & A

Q. What are the established methods for synthesizing benzene hexabromide, and how do reaction conditions influence isomer formation?

Benzene hexabromide is typically synthesized via halogenation of benzene under controlled conditions. Key methods include:

- Direct bromination : Benzene reacts with bromine (Br₂) in the presence of UV light or sunlight to yield a mixture of isomers. The α- and β-forms are separated via fractional crystallization or steam distillation .

- Catalytic bromination : Using FeBr₃ as a catalyst promotes electrophilic substitution but favors mono-/di-substituted products unless excess Br₂ and prolonged reaction times are applied .

Experimental Design Tip : Monitor reaction progress via gas chromatography (GC) to track isomer ratios, as UV exposure duration critically affects β-isomer yield .

Q. How is the molecular structure of benzene hexabromide characterized, and what techniques validate its stereochemistry?

- X-ray crystallography : Resolves the cubic crystal system of the β-isomer (space group Pa3) and distinguishes "cis" vs. "trans" configurations .

- NMR spectroscopy : ¹H NMR signals (if deuterated) and ¹³C NMR help identify symmetry; Br substituents quench signals, necessitating complementary methods like IR spectroscopy for functional group analysis .

- Mass spectrometry : Molecular ion peaks at m/z 551.488 confirm the molecular formula (C₆Br₆) .

Q. What are the primary thermodynamic properties of benzene hexabromide, and how are they experimentally determined?

- Melting point : β-isomer melts at 310°C (sublimation observed), while α-isomer decomposes at 157°C .

- Solubility : Sparingly soluble in polar solvents (e.g., ethanol) but dissolves in hot benzene or chloroform. Measure via gravimetry after saturation .

- Stability : Decomposes under prolonged UV exposure, releasing HBr; monitor via pH shifts or FTIR for Br⁻ detection .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported isomer configurations of benzene hexabromide?

Early studies conflated α- and β-forms due to pseudocubic symmetry in β-C₆Br₆. Advanced X-ray diffraction (≤1 Å resolution) confirms:

Q. What methodologies quantify JAK2 kinase inhibition by benzene hexabromide, and how are confounding variables controlled?

- In vitro assays : Use recombinant JAK2 with ATP-competitive ELISA to measure IC₅₀. Note: Benzene hexabromide’s hydrophobicity requires DMSO solubilization (<0.1% to avoid cytotoxicity) .

- Control experiments : Compare inhibition against EGFR to confirm specificity (no EGFR suppression reported at ≤10 µM) .

- Data Interpretation : Normalize activity against vehicle controls and validate with Western blotting for phosphorylated JAK2 .

Q. How do solvent and substituent effects influence the dehydrobromination kinetics of benzene hexabromide?

- Base selection : Strong bases (e.g., KOH in ethanol) accelerate Br⁻ elimination. Track kinetics via GC-MS or conductimetry .

- Steric effects : Bulky substituents (e.g., methyl groups in analogs) retard reaction rates. Use Hammett plots to correlate electronic effects with rate constants .

- Isomer reactivity : β-C₆Br₆ reacts faster due to strained "cis" geometry, verified by comparing activation energies (Eₐ) via Arrhenius plots .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in historical toxicity data for benzene hexabromide?

- Critical appraisal : Cross-reference pre-2005 studies with modern LC-MS/MS datasets to identify analytical limitations (e.g., poor Br detection limits in older GC methods) .

- Meta-analysis : Use tools like RevMan to aggregate data, weighting studies by methodological rigor (e.g., sample size, controls for Br₂ contamination) .

Q. What protocols ensure reproducibility in crystallizing benzene hexabromide for structural studies?

- Solvent selection : Recrystallize from hot benzene (≥80°C) to obtain β-isomer. Avoid aqueous solvents to prevent hydrolysis .

- Cooling rate : Slow cooling (1°C/min) yields larger, diffraction-quality crystals .

- Validation : Cross-check unit cell parameters with NIST reference data (a = 12.3 Å for β-C₆Br₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.